N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CRF1 receptor binding affinity structure-activity relationship

N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a rigid heterocyclic core extensively explored for kinase inhibition and corticotropin-releasing factor type-1 (CRF1) receptor antagonism. The compound features a 2,5-dimethyl-3-phenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine ring with an N-butyl primary amine at the 7-position (C18H22N4, MW 294.4 g/mol).

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
Cat. No. B4793197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC18H22N4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C
InChIInChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-17(14(3)21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
InChIKeySTUAWBYXQJRCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine – Core Scaffold and Pharmacological Context for Scientific Procurement


N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class, a rigid heterocyclic core extensively explored for kinase inhibition and corticotropin-releasing factor type-1 (CRF1) receptor antagonism [1]. The compound features a 2,5-dimethyl-3-phenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine ring with an N-butyl primary amine at the 7-position (C18H22N4, MW 294.4 g/mol) . Its structural relatives include advanced CRF1 antagonists such as PD-171729, highlighting the scaffold's pharmacological relevance [2].

Kinase scaffold
Patent-documented pyrazolo[1,5-a]pyrimidine core with reported kinase panel activity (IC₅₀ ≤1 µM class)
CNS target engagement
Single HBD and reduced MW vs. tertiary amine analogs support BBB penetration study fit
Selectivity profile
3-Phenyl substitution shifts selectivity away from CRF₁-optimized 2,4-dichlorophenyl series
Antimicrobial screening
Core scaffold associated with anti-mycobacterial ATP synthase inhibition (class-level)

Why N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Interchanged with In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, minor variations in the N7-amine substitution (primary vs. tertiary alkylamine) and the C3-aryl group (phenyl vs. 2,4-dichlorophenyl) produce large shifts in target binding affinity. For example, moving from an N-butyl-N-ethyl tertiary amine to an N-butyl primary amine in the 3-(2,4-dichlorophenyl) series alters CRF1 Ki by >10-fold [1], while changing the aryl group from 2,4-dichlorophenyl to unsubstituted phenyl in the tertiary amine series impacts Ki by ~100-fold [2]. These data demonstrate that generic substitution among pyrazolo[1,5-a]pyrimidin-7-amines risks selecting a compound with potency orders of magnitude off-target for the intended application, making precise structural specification essential for procurement [3].

Target compound
N-butyl primary amine, 3-phenyl
N,N-disubstituted analog
Alters CRF₁ Ki >10-fold; may shift kinase selectivity profile
Target compound
3-Phenyl substitution
2,4-Dichlorophenyl analog
Switches target priority from kinase panel to CRF₁-dominant binding
Target compound
N-n-butyl linear chain
N-sec-butyl isomer
Predicted difference in CYP-mediated N-dealkylation rate

Quantitative Differentiation Evidence for N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Versus Closest Analogs


CRF₁ Receptor Affinity: N-Butyl Primary Amine vs. N-Butyl-N-Ethyl Tertiary Amine in the 3-(2,4-Dichlorophenyl) Series

In the 3-(2,4-dichlorophenyl) sub-series, the N-butyl primary amine (CHEMBL292484) demonstrates a Ki of 69 nM for human CRF₁ receptor, compared to 5 nM for the N-butyl-N-ethyl tertiary amine analog PD-171729 [1]. This ~14-fold difference demonstrates that replacing the N-ethyl group with hydrogen in an N-butyl substituted congener reduces CRF₁ affinity by over an order of magnitude. Extension of this SAR to the 3-phenyl series, where the corresponding N-butyl-N-ethyl compound BDBM50071231 exhibits Ki = 511 nM [2], suggests that the N-butyl primary amine in the 3-phenyl series is expected to occupy an intermediate affinity range.

CRF₁ Affinity Shift
Class-level
Surrogate (3-(2,4-Cl₂Ph), N-butyl): Ki 69 nM vs PD-171729 (N-butyl-N-ethyl): 5 nM
BDBM50071231 (N-butyl-N-ethyl, 3-Ph): Ki 511 nM extends to 3-phenyl series
Indicates intermediate CRF₁ affinity range for 3-phenyl series; supports scaffold differentiation.
Class-level inference; direct measurement on target compound not available.
CRF1 receptor binding affinity structure-activity relationship

Hydrogen-Bond Donor Count and Predicted CNS Permeability: N-Butyl Primary Amine vs. N-sec-Butyl and N,N-Disubstituted Analogs

N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine presents one hydrogen-bond donor (HBD = 1) from the secondary amine NH, whereas its N,N-disubstituted analogs such as N-butyl-N-ethyl (HBD = 0) and the N-sec-butyl isomer (HBD = 1) differ in both HBD count and steric profile . In CNS drug design, an HBD count of ≤1 is associated with improved blood-brain barrier penetration. Compared to the fully substituted tertiary amine CRF₁ ligands, the N-butyl primary amine retains a single HBD while gaining a smaller steric footprint at the 7-position, potentially improving aqueous solubility relative to logP-matched N,N-dialkyl compounds [1].

CNS Physicochemical Fit
Reported
Target: HBD=1, MW 294.4
N,N-disubstituted: HBD=0, MW 322.5 vs N-sec-butyl isomer: HBD=1, MW 294.4
Single HBD and reduced MW align with CNS MPO criteria; may support BBB penetration studies.
Physicochemical prediction; in vivo CNS exposure requires validation.
physicochemical properties CNS drug design hydrogen-bond donor

Kinase Inhibition Potential: 2,5-Dimethyl-3-phenyl Substitution Pattern vs. Alternative Aryl Groups in Patent SAR

Patent CA2552885A1 broadly claims pyrazolo[1,5-a]pyrimidin-7-yl-amine derivatives as protein kinase inhibitors, with explicit exemplification of 2,5-dimethyl-3-phenyl substitution among preferred embodiments [1]. Within this patent, compounds bearing a 3-phenyl group combined with a 7-N-alkylamine are described as having IC₅₀ values ≤1 µM against a panel of disease-relevant kinases, whereas 3-(heteroaryl) or 3-(halophenyl) variants shift selectivity profiles toward distinct kinase subsets. The 2,5-dimethyl-3-phenyl pattern thus provides a defined kinase selectivity starting point that differs from the CRF₁-optimized 2,4-dichlorophenyl series (e.g., PD-171729) [2].

Kinase vs. CRF₁ Selectivity
Class-level
Target scaffold: patent class IC₅₀ ≤1 µM (kinases)
PD-171729: CRF₁ Ki 5 nM, limited kinase data
3-Phenyl substitution offers kinase-favoring selectivity starting point distinct from CRF₁ series.
Class-level patent SAR; specific kinase panel data needed for target compound.
kinase inhibition patent SAR substituent effect

Anti-Mycobacterial Activity: 3-Phenyl Pyrazolo[1,5-a]pyrimidine-7-amines as ATP Synthase Inhibitors

A 2022 SAR study of 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines demonstrated that the 3-phenyl substituent contributes to sub-micromolar MIC values against Mycobacterium tuberculosis H37Rv, with the most potent 3-(4-fluoro)phenyl analog achieving MIC = 0.19 µM [1]. While the exact N-butyl compound is not part of this series, the conserved 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine core is the critical pharmacophore for ATP synthase inhibition, implying that N-butyl substitution at the 7-amine may retain anti-mycobacterial activity pending direct testing.

Anti-Mycobacterial Core
Class-level
3-Ph-N-(pyridin-2-ylmethyl) analog: MIC 2.3 µM vs 3-(4-F)Ph analog: MIC 0.19 µM
N-butyl target compound not directly tested
Validated anti-mycobacterial pharmacophore; N-butyl variant warrants MIC screening.
Class-level; direct MIC determination against M. tuberculosis required.
anti-mycobacterial ATP synthase tuberculosis

N-Butyl vs. N-sec-Butyl Regioisomerism: Impact on Predicted Metabolic Stability

N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (n-butyl, linear chain) is regioisomeric with N-sec-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine . The sec-butyl isomer introduces a branching point at the α-carbon of the alkyl chain, which is known to reduce susceptibility to CYP450-mediated N-dealkylation—a primary metabolic pathway for N-alkylamines. Conversely, the linear n-butyl chain may undergo faster oxidative N-dealkylation, resulting in the 7-unsubstituted amine metabolite (2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, MW 238.3) . This differential metabolic fate becomes critical when the 7-NH₂ metabolite retains or loses biological activity; selecting the n-butyl vs. sec-butyl variant therefore controls the rate of metabolite generation.

Metabolic N-Dealkylation
Context-dependent
N-n-butyl: predicted higher CYP N-dealkylation → faster 7-NH₂ metabolite formation
N-sec-butyl: α-branching reduces N-dealkylation susceptibility
Metabolic liability differs; n-butyl suits metabolite pharmacology studies, sec-butyl for stable parent.
In silico prediction; microsomal stability confirmation needed.
metabolic stability N-dealkylation regioisomer comparison

Spectroscopic Identity Confirmation: Distinct NMR Signature Versus Common Analogs

The SpectraBase database records a unique ¹H NMR spectrum for N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (SpectraBase Compound ID: IA316q7PU3Z) [1]. This distinguishes it from the N-sec-butyl isomer, which has a different splitting pattern for the butyl methine proton, and from the N,N-disubstituted analog, which lacks the NH proton signal entirely. For procurement quality control, this unique NMR fingerprint enables unambiguous identity verification and detection of regioisomeric or substitution impurities.

NMR Identity Signature
Specification review
Unique ¹H NMR spectrum (SpectraBase ID IA316q7PU3Z) with diagnostic NH signal (~5–6 ppm)
Enables unambiguous identity confirmation vs. regioisomers and N,N-disubstituted contaminants.
Specification review; complementary to HPLC purity.
NMR spectroscopy compound identity quality control

High-Value Procurement Scenarios for N-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Kinase Selectivity Profiling Starting Point Distinct from the CRF₁-Optimized Series

For academic or industrial kinase inhibitor discovery programs seeking a pyrazolo[1,5-a]pyrimidine scaffold with documented kinase inhibition activity (IC₅₀ ≤1 µM class) but without the overwhelming CRF₁ bias of the 2,4-dichlorophenyl series (Ki = 5 nM for PD-171729), N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine provides a 3-phenyl substitution that is chemically orthogonal to CRF₁ pharmacophore optimization [1]. This compound can serve as a clean starting point for broad kinase panel screening, with the N-butyl primary amine enabling further diversification via N-alkylation or acylation. The single HBD further supports CNS kinase target campaigns where BBB penetration is desired [2].

Anti-Mycobacterial ATP Synthase Inhibitor Lead Expansion

Building on the validated anti-mycobacterial activity of 3-phenylpyrazolo[1,5-a]pyrimidin-7-amines (MIC = 0.19–5 µM against M. tuberculosis H37Rv) [1], N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine extends the SAR space at the 7-amine position beyond the previously explored N-(pyridin-2-ylmethyl) series. The N-butyl chain introduces a distinct lipophilic vector that may improve membrane penetration into mycobacterial cells or alter binding kinetics at the ATP synthase target. Procurement of this analog enables direct head-to-head MIC comparison with the published pyridin-2-ylmethyl series to determine whether N-alkyl substitution at the 7-amine retains anti-mycobacterial potency.

Metabolic Stability Comparison: n-Butyl vs. sec-Butyl N-Alkyl Chain

A well-controlled metabolic stability study requires the procurement of both N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (linear n-butyl) and its N-sec-butyl regioisomer [1]. Incubating both compounds in human or rodent liver microsomes and monitoring parent disappearance and 7-NH₂ metabolite formation would quantify the impact of α-branching on CYP-mediated N-dealkylation rates. This head-to-head comparison is essential for programs deciding between n-alkyl and branched-alkyl substitution at the 7-position for optimal pharmacokinetic properties.

CRF₁ Receptor Partial Antagonism Tool Compound Differentiation

The N-butyl primary amine in the 3-(2,4-dichlorophenyl) series exhibits a CRF₁ Ki of 69 nM, compared to 5 nM for the N,N-disubstituted PD-171729 [1]. By analogy, N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, with its 3-phenyl rather than 3-(2,4-dichlorophenyl) group, is predicted to have CRF₁ affinity in the 100–500 nM range, placing it in a partial antagonist or low-affinity probe regime distinct from the full antagonist profile of PD-171729 (Ki = 5 nM). This lower-affinity character is therapeutically relevant for conditions where complete CRF₁ blockade is undesirable, such as stress-related disorders requiring modulation rather than full receptor silencing [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
3-Phenyl substitution for kinase-favoring scaffold
Broad kinase panel IC₅₀ determination
Antimycobacterial ATP synthase screening
3-Phenylpyrazolo[1,5-a]pyrimidine core with N-butyl vector
MIC determination against M. tuberculosis H37Rv
Metabolic stability comparison (n-butyl vs. sec-butyl)
Linear vs. branched N-alkyl chain
In vitro microsomal stability and metabolite identification
CRF₁ receptor partial antagonism research
Predicted intermediate CRF₁ affinity (100–500 nM range)
CRF₁ binding and functional antagonism assays
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